N~4~-(3-chlorophenyl)-N~2~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N~4~-(3-chlorophenyl)-N~2~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-N~2~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-chlorophenyl)-N~2~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N~4~-(3-chlorophenyl)-N~2~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N4-(3-chlorophenyl)-N~2~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-bromo-benzamide: Shares the chlorophenyl group but differs in the core structure and functional groups.
4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide: Similar in having chlorophenyl and methylphenyl groups but with a different core structure.
Uniqueness
N~4~-(3-chlorophenyl)-N~2~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups and the pyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C17H15ClN6O2 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-2-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H15ClN6O2/c1-10-5-7-12(8-6-10)21-17-22-15(19)14(24(25)26)16(23-17)20-13-4-2-3-11(18)9-13/h2-9H,1H3,(H4,19,20,21,22,23) |
InChI Key |
WWISOMMXRQBDMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC(=CC=C3)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
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